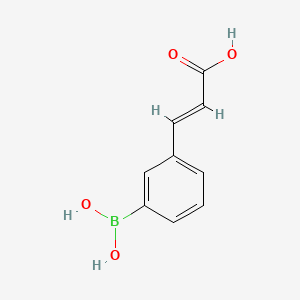

3-(3-Boronophenyl)acrylic acid

Description

Properties

IUPAC Name |

(E)-3-(3-boronophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6,13-14H,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHIEOGZUMAQKI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C=CC(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC(=CC=C1)/C=C/C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216144-91-1 | |

| Record name | 3-(2-Carboxyvinyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(3-Boronophenyl)acrylic acid chemical properties and structure

An In-Depth Technical Guide to 3-(3-Boronophenyl)acrylic Acid: A Bifunctional Building Block for Advanced Therapeutic and Materials Science Applications

Executive Summary

This compound is a strategically designed organic molecule that incorporates two highly valuable chemical moieties: a phenylboronic acid and an acrylic acid. This unique combination positions it as a powerful building block for researchers at the intersection of medicinal chemistry, drug delivery, and materials science. The boronic acid group offers capabilities for reversible covalent interactions, particularly with diols, making it an ideal component for sensors and targeted biological probes. Concurrently, the acrylic acid moiety serves as a Michael acceptor, a well-established "warhead" for forming irreversible covalent bonds with biological nucleophiles, a cornerstone of modern covalent inhibitor design. This guide provides a comprehensive analysis of the structure, chemical properties, synthesis, and key applications of this compound, offering a technical resource for scientists and drug development professionals seeking to leverage its bifunctional potential.

Introduction: The Strategic Convergence of Boronic and Acrylic Acids

In the landscape of functional molecules, this compound (3,3-BPAA) emerges as a compound of significant interest due to its hybrid architecture. It thoughtfully combines the distinct and potent functionalities of boronic acids and acrylic acids, creating a platform for innovative chemical design.

-

The Boronic Acid Moiety : Boronic acids are renowned for their stability, low toxicity, and versatile reactivity.[1][2] As Lewis acids, they possess the unique ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diols, such as sugars, glycoproteins, and certain amino acids.[3][4] This dynamic interaction is the foundation for their use in glucose sensors and stimuli-responsive drug delivery systems.[2][5] Furthermore, the boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for C-C bond formation.[1] Its value in medicine is validated by several FDA-approved drugs, including the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam, which leverage the boron atom's ability to interact with active site residues.[4][6]

-

The Acrylic Acid Moiety : The acrylic acid group provides a reactive α,β-unsaturated carbonyl system, making it an excellent Michael acceptor.[7] This reactivity is strategically employed in the design of targeted covalent inhibitors (TCIs), where the "warhead" forms a stable, irreversible bond with a nucleophilic amino acid residue (typically cysteine) in a protein's active site.[8][9] This mechanism can lead to enhanced potency, prolonged duration of action, and improved therapeutic outcomes. Beyond pharmacology, the vinyl group's capacity for polymerization makes acrylic acid and its derivatives fundamental monomers in the synthesis of a vast array of polymers used in drug delivery, coatings, and other advanced materials.[10][][12]

The integration of these two moieties into a single molecule unlocks synergistic potential, enabling the design of sophisticated systems such as targeted covalent drugs with built-in recognition elements or smart materials that can both sense a biological stimulus and react by forming a permanent bond or polymerizing.

Molecular Structure and Physicochemical Properties

Structural Elucidation

This compound features a phenyl ring substituted at the meta-position with both a boronic acid [-B(OH)₂] group and an acrylic acid [-CH=CH-COOH] group. The acrylic acid moiety can exist as either the (E)- or (Z)-isomer, with the (E)-isomer (trans) being the more thermodynamically stable and commonly available form.

| Identifier | Value |

| IUPAC Name | (2E)-3-[3-(dihydroxyboryl)phenyl]-2-propenoic acid[13] |

| CAS Number | 216144-91-1[14][15] |

| Molecular Formula | C₉H₉BO₄[16] |

| Molecular Weight | 191.98 g/mol [16] |

| InChI Key | QCHIEOGZUMAQKI-SNAWJCMRSA-N[13] |

| SMILES | C1=C(C=CC(=C1)B(O)O)/C=C/C(=O)O[16] |

| Physical Form | Solid / White powder[13][14] |

| Purity | Typically ≥95%[13] |

| Storage | Inert atmosphere, 2-8°C[13] |

Anticipated Spectroscopic Profile

While a detailed experimental spectrum requires acquisition, the structure of 3,3-BPAA allows for a confident prediction of its key spectroscopic features based on established principles.[17][18]

-

¹H NMR (in DMSO-d₆) :

-

Aromatic Protons : Four protons in the aromatic region (approx. 7.5-8.2 ppm), exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.

-

Vinylic Protons : Two doublets in the vinyl region (approx. 6.5-7.8 ppm). The proton alpha to the carbonyl will be downfield of the beta proton. A large coupling constant (J ≈ 16 Hz) would confirm the (E)-isomer.

-

Carboxylic Acid Proton : A broad singlet at >12 ppm.

-

Boronic Acid Protons : A broad singlet (or two separate singlets) for the two -OH protons, typically in the range of 8.0-8.5 ppm, which may exchange with water.

-

-

¹³C NMR (in DMSO-d₆) :

-

Carbonyl Carbon : A signal around 167 ppm.

-

Aromatic & Vinylic Carbons : Multiple signals between 120-145 ppm. The carbon atom attached to the boron (C-B) will show a broader signal and is expected around 135 ppm.

-

Ipso-Carbon (C-B) : The signal for the carbon atom directly bonded to boron is often broad due to quadrupolar relaxation of the boron nucleus.

-

-

FT-IR (ATR) :

-

O-H Stretch : A very broad band from 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid dimer, overlapping with the B-OH stretches.

-

C=O Stretch : A strong, sharp absorption around 1680-1700 cm⁻¹.

-

C=C Stretch : A medium absorption around 1620-1640 cm⁻¹ (alkene) and absorptions for the aromatic ring.

-

B-O Stretch : A strong, broad band around 1330-1380 cm⁻¹.

-

-

Mass Spectrometry (ESI-) :

-

Molecular Ion : An expected [M-H]⁻ peak at m/z 191.0. The presence of boron would give a characteristic isotopic pattern, with a smaller peak at m/z 190.0 corresponding to the ¹⁰B isotope.

-

Core Chemistry and Reactivity

The dual functionality of 3,3-BPAA dictates its chemical behavior, offering two distinct modes of interaction that can be exploited in parallel or sequentially.

The Boronic Acid Moiety: A Hub of Reversible Interactions

The boron atom in 3,3-BPAA is electron-deficient, making it a Lewis acid.[4] In aqueous solution, it exists in equilibrium between the neutral, trigonal planar boronic acid form and an anionic, tetrahedral boronate form.[19] The boronate form has a high affinity for diols, readily forming reversible cyclic boronate esters.[2][3]

-

Causality of Interaction : The pKa of the boronic acid is a critical parameter. The formation of the boronate ester with a diol, such as glucose, lowers the pKa, shifting the equilibrium towards the more hydrophilic anionic species.[19] This change in charge and hydrophilicity in response to a specific analyte is the principle behind boronic acid-based sensors and stimuli-responsive materials.[5]

Caption: Mechanism of covalent modification via Michael addition.

Synthetic Strategies and Methodologies

The synthesis of 3,3-BPAA is most efficiently achieved through modern cross-coupling chemistry, leveraging the predictable and high-yielding nature of these reactions.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

A robust and logical approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a protected boronic acid species and a suitable vinyl partner.

Caption: A plausible Suzuki-Miyaura coupling route for the synthesis of 3,3-BPAA.

Detailed Experimental Protocol (Proposed)

This protocol is a representative example based on standard Suzuki-Miyaura coupling conditions. Self-Validation Note: Each step requires analytical validation (TLC, LC-MS) to confirm conversion before proceeding. The final product must be fully characterized (NMR, HRMS, IR) to confirm identity and purity.

-

Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as K₂CO₃ (3.0 eq).

-

Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reagent Addition : Add methyl (triphenylphosphoranylidene)acetate (a Wittig reagent, 1.1 eq). Rationale: A Horner-Wadsworth-Emmons or Wittig reaction is a reliable method to form the α,β-unsaturated ester from an aldehyde.

-

Reaction : Stir the mixture at an elevated temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS. Typically, the reaction is complete within 12-24 hours.

-

Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification (Ester) : Purify the crude ester intermediate by flash column chromatography on silica gel.

-

Hydrolysis : Dissolve the purified ester in a solvent mixture like THF/water. Add an excess of a base, such as lithium hydroxide (LiOH, ~3-5 eq), and stir at room temperature until saponification is complete (monitored by TLC/LC-MS).

-

Final Isolation : Acidify the reaction mixture carefully with cold 1M HCl to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum to yield the final product, this compound.

Applications in Drug Discovery and Materials Science

Targeted Covalent Inhibitors (TCIs)

The bifunctional nature of 3,3-BPAA makes it an intriguing scaffold for designing TCIs. The phenylboronic acid can act as a recognition element, forming reversible interactions with polar residues or diol-containing motifs in or near a target's active site, thereby increasing local concentration and orienting the acrylate warhead for efficient covalent bond formation with a nearby nucleophile.

Caption: Logical workflow for a 3,3-BPAA-based targeted covalent inhibitor.

Stimuli-Responsive Materials

As a monomer, 3,3-BPAA can be polymerized or co-polymerized to create "smart" hydrogels or materials. These materials can exhibit significant changes in their physical properties, such as swelling or solubility, in response to specific stimuli.

-

Glucose-Responsive Systems : A hydrogel containing 3,3-BPAA units will be relatively collapsed at physiological pH. In the presence of glucose, the boronic acid groups bind to the glucose diols, forming anionic boronate esters. [5][19]The resulting electrostatic repulsion between the polymer chains causes the hydrogel to swell, which can be harnessed to trigger the release of an encapsulated drug, such as insulin.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a versatile platform for innovation. Its dual-reactivity profile—combining the reversible, diol-seeking nature of boronic acid with the irreversible, nucleophile-trapping capability of acrylic acid—provides a rich toolbox for chemists and pharmacologists. Future research is likely to focus on incorporating this molecule into more complex drug scaffolds to develop next-generation covalent inhibitors with enhanced selectivity. In materials science, its role as a functional monomer will continue to be explored for creating sophisticated biosensors and closed-loop drug delivery systems that can both detect a biomarker and deliver a therapeutic response in a controlled, autonomous fashion.

References

- Vertex AI Search. (n.d.).

- ACS Publications. (2020).

- Vertex AI Search. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.

- PubMed. (n.d.).

- Wikipedia. (n.d.). Boronic acid.

- Vertex AI Search. (n.d.). Acrylic acid Polymers.

- Sigma-Aldrich. (n.d.). (E)-3-(3-boronophenyl)acrylic acid.

- Taylor & Francis. (n.d.). Acrylic acid – Knowledge and References.

- ChemScene. (n.d.). (E)-3-(4-Boronophenyl)acrylic acid.

- Vertex AI Search. (n.d.).

- NIH. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.

- Sigma-Aldrich. (n.d.). 3-(Acrylamido)phenylboronic acid.

- LookChem. (n.d.). This compound CAS NO.216144-91-1.

- Vertex AI Search. (n.d.).

- Arctom Scientific. (n.d.). CAS NO. 216144-91-1 | this compound.

- Vertex AI Search. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Journal of the American Chemical Society. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry.

- PubMed. (2024).

- PubMed. (2021). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors.

- MDPI. (n.d.).

- Google Patents. (n.d.). US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery.

Sources

- 1. nbinno.com [nbinno.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. Discovery of the potent covalent inhibitor with an acrylate warhead for SARS-CoV-2 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comprehensive review of the role of acrylic acid derivative polymers in floating drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. (E)-3-(3-boronophenyl)acrylic acid | 843662-48-6 [sigmaaldrich.com]

- 14. This compound, CasNo.216144-91-1 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]

- 15. arctomsci.com [arctomsci.com]

- 16. chemscene.com [chemscene.com]

- 17. vanderbilt.edu [vanderbilt.edu]

- 18. lehigh.edu [lehigh.edu]

- 19. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 3-(3-Boronophenyl)acrylic Acid via Miyaura Borylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-(3-boronophenyl)acrylic acid, a valuable building block in medicinal chemistry and materials science, via the palladium-catalyzed Miyaura borylation. We will dissect the reaction mechanism, elucidate the critical roles of the catalyst, ligand, and base, and present a detailed, field-proven experimental protocol. This document is designed to equip researchers with the necessary knowledge to not only successfully synthesize the target molecule but also to rationally troubleshoot and optimize the reaction for their specific needs.

Introduction: The Significance of Arylboronic Acids and the Miyaura Borylation

Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably as the nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction's ability to form carbon-carbon bonds with high efficiency and functional group tolerance has made it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] this compound, with its conjugated acrylic acid moiety and a boronic acid group, is a particularly interesting bifunctional molecule, offering multiple handles for further chemical elaboration.

The Miyaura borylation is a powerful method for the direct installation of a boronate ester onto an aryl or vinyl halide.[2][3] This palladium-catalyzed reaction utilizes a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form a stable boronate ester that can be readily isolated or used in situ for subsequent transformations.[4] The mild reaction conditions and broad substrate scope make it a superior alternative to traditional methods for preparing boronic acids, which often involve pyrophoric and highly reactive organolithium or Grignard reagents.[5]

The Catalytic Cycle: A Mechanistic Deep Dive

The Miyaura borylation proceeds through a catalytic cycle involving a palladium(0) species. Understanding this mechanism is paramount for rational optimization of reaction conditions.

Sources

- 1. Pd-Catalyzed Synthesis of Vinyl Arenes from Aryl Halides and Acrylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. medium.com [medium.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation of 3-(3-Boronophenyl)acrylic Acid: A Guide for Researchers

Introduction

3-(3-Boronophenyl)acrylic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a phenylboronic acid moiety, a well-known pharmacophore for its ability to form reversible covalent bonds with diols, and an acrylic acid tail, which is a versatile Michael acceptor and a precursor for polymerization. This unique combination of functionalities makes it a valuable building block for the design of targeted therapeutics, glucose sensors, and responsive polymers.[1][2] An in-depth understanding of its structural and electronic properties, as revealed by spectroscopic techniques, is paramount for its effective application.

This guide provides a detailed analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by data from closely related analogs to offer a comprehensive characterization.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is essential before delving into the spectroscopic data. The structure of this compound features a benzene ring substituted with a boronic acid group [-B(OH)₂] at the meta-position relative to a trans-acrylic acid side chain [-CH=CH-COOH].

Figure 2: Decision workflow for the interpretation of the IR spectrum of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquisition: Acquire the spectrum in both positive and negative ion modes.

-

Analysis: Determine the m/z of the molecular ion and compare it to the calculated exact mass.

Data Summary and Interpretation

| Ion | Calculated Exact Mass (C₉H₉BO₄) | Expected m/z | Ionization Mode |

| [M+H]⁺ | 192.0594 | 193.0667 | Positive ESI |

| [M-H]⁻ | 192.0594 | 191.0521 | Negative ESI |

| [M+Na]⁺ | 192.0594 | 215.0486 | Positive ESI |

-

Molecular Ion: The molecular weight of this compound is 191.98 g/mol . [3]In high-resolution mass spectrometry, the exact mass is 192.0594 Da.

-

ESI-MS: In positive ion mode ESI, the protonated molecule [M+H]⁺ at m/z 193.0667 and the sodium adduct [M+Na]⁺ at m/z 215.0486 are commonly observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 191.0521 is expected. The characteristic isotopic pattern of boron (¹⁰B and ¹¹B) can also be observed in high-resolution spectra.

Conclusion

The collective analysis of NMR, IR, and MS data provides a definitive structural confirmation of this compound. The ¹H and ¹³C NMR spectra elucidate the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key functional groups (carboxylic acid, boronic acid, alkene, and aromatic ring), and mass spectrometry verifies the molecular weight and elemental formula. This comprehensive spectroscopic characterization serves as an essential reference for researchers utilizing this versatile compound in drug discovery and materials science, ensuring its identity and purity in their applications.

References

-

The Royal Society of Chemistry. (2019). Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methacrylamidophenylboronic Acid. PubChem. Retrieved from [Link]

-

Arctom. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Acrylamidophenylboronic acid. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of (a) pure acrylic acid [4]and containing (b) 3 mol%.... Retrieved from [Link]

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure Characterization of [N-Phenylamino(2-boronphenyl)-R-methyl] phosphonic Acid by Vibrational Spectroscopy and Density Functional Theory Calculations. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-(3-Boronophenyl)acrylic Acid

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 3-(3-Boronophenyl)acrylic acid, a molecule of significant interest in drug development and materials science. Recognizing the limited availability of direct experimental data, this document synthesizes information on the constituent moieties—phenylboronic acid and acrylic acid—to establish a robust framework for its solubility and stability characteristics. It is designed to be an essential resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also detailed, field-proven experimental protocols for determining these key parameters. The guide emphasizes a first-principles approach, elucidating the causal relationships behind experimental design and validation, thereby ensuring scientific integrity and trustworthiness.

Introduction: The Significance of this compound

This compound is a bifunctional molecule that marries the unique properties of a phenylboronic acid with the reactive potential of an acrylic acid. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, a characteristic that has led to its widespread use in sensors for saccharides, as well as in targeted drug delivery systems. The acrylic acid moiety, on the other hand, is a versatile precursor for polymerization and a Michael acceptor, enabling a variety of conjugation chemistries. The combination of these functionalities in a single molecule opens up a plethora of applications, from the development of advanced hydrogels and polymers to the design of novel therapeutic agents.

A thorough understanding of the solubility and stability of this compound is paramount for its successful application. Solubility dictates the choice of appropriate solvent systems for synthesis, purification, formulation, and biological assays. Stability, conversely, determines the compound's shelf-life, its degradation pathways, and potential incompatibilities with other substances. This guide will delve into both of these critical aspects, providing a theoretical foundation and practical experimental workflows.

Predicted Physicochemical Properties

While specific experimental data for this compound is not extensively published, we can infer its likely properties based on its structure and the known characteristics of its constituent parts.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₉BO₄ | Based on chemical structure. |

| Molecular Weight | 191.98 g/mol | Calculated from the molecular formula.[1] |

| Physical Form | Solid | As indicated by supplier information.[2] |

| pKa | Carboxylic acid: ~4.5, Boronic acid: ~8.8 | The acrylic acid moiety is expected to have a pKa similar to other acrylic acids.[3] The phenylboronic acid pKa is influenced by the electron-withdrawing nature of the acrylic acid substituent.[4] |

| LogP | -0.5358 (predicted) | The presence of both a carboxylic acid and a boronic acid group suggests a relatively low octanol-water partition coefficient, indicating hydrophilicity.[1] |

Table 1: Predicted Physicochemical Properties of this compound.

Solubility Profile: A Theoretical and Practical Approach

The solubility of this compound will be dictated by the interplay of its polar functional groups (carboxylic acid and boronic acid) and its aromatic phenyl ring.

Predicted Solubility Behavior

-

Aqueous Solubility: The molecule is expected to exhibit pH-dependent aqueous solubility. At low pH, both the carboxylic acid and boronic acid will be protonated and largely uncharged, likely leading to lower solubility. As the pH increases above the pKa of the carboxylic acid (~4.5), the molecule will become anionic, increasing its solubility in water. A further increase in pH above the pKa of the boronic acid (~8.8) will result in a dianionic species, which should be highly water-soluble.[5]

-

Organic Solvent Solubility: Phenylboronic acid is generally soluble in polar organic solvents.[4] The acrylic acid moiety will also contribute to solubility in polar solvents. Therefore, good solubility is anticipated in solvents like methanol, ethanol, DMSO, and DMF. Solubility in non-polar solvents such as hexanes is expected to be poor.

Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol is based on the well-established shake-flask method, which is considered the gold standard for determining thermodynamic solubility.[6]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, pH 7.4 Phosphate Buffered Saline (PBS), Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF))

-

Calibrated analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Validated analytical method for quantification (e.g., UPLC-UV)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining fine particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a pre-validated analytical method.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L for each solvent. For aqueous solutions, plot solubility as a function of pH.

Caption: Workflow for the shake-flask solubility determination.

Stability Profile: Understanding and Assessing Degradation

The stability of this compound is influenced by both the phenylboronic acid and the acrylic acid functionalities.

Predicted Stability and Degradation Pathways

-

Hydrolytic Stability: The molecule is expected to be generally stable to hydrolysis at neutral and acidic pH. Under strongly basic conditions, the acrylic acid moiety could be susceptible to reactions.

-

Oxidative Stability: Boronic acids are known to be susceptible to oxidative degradation, particularly in the presence of reactive oxygen species, which can lead to deboronation and the formation of the corresponding phenol.[7] The acrylic double bond can also be a site for oxidation.

-

Thermal Stability: Phenylboronic acids are generally thermally stable solids.[4] The acrylic acid moiety may be prone to polymerization at elevated temperatures.[8]

-

Photostability: The conjugated system of the molecule suggests potential photosensitivity. Exposure to UV light could lead to isomerization of the double bond or other photochemical reactions.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule, in line with ICH Q1A(R2) guidelines.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled ovens

-

Photostability chamber with controlled light and UV exposure

-

Validated stability-indicating analytical method (e.g., UPLC-MS)

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol to ensure solubility).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with HCl and heat (e.g., 60°C for 24 hours).

-

Base Hydrolysis: Treat the sample solution with NaOH and heat (e.g., 60°C for 24 hours).

-

Oxidation: Treat the sample solution with hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).

-

Photodegradation: Expose the solid compound and a solution to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9][10] A dark control should be run in parallel for all photostability studies.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 4, 8, 12, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating UPLC-MS method. This method should be capable of separating the parent compound from all degradation products.

-

Data Evaluation:

-

Calculate the percentage degradation of this compound.

-

Identify and, if possible, characterize the major degradation products using mass spectrometry data.

-

Establish the degradation pathways under each stress condition.

-

Caption: Workflow for forced degradation studies.

Analytical Method Development: A Key to Accurate Assessment

A robust and validated analytical method is the cornerstone of reliable solubility and stability studies. Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is a highly recommended technique for this purpose due to its high resolution, sensitivity, and specificity.

Recommended UPLC-MS Method Parameters (Hypothetical)

-

Column: A reversed-phase C18 column (e.g., 1.7 µm particle size) for good retention and separation of the parent compound and its potential degradation products.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid to improve peak shape) and an organic phase (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of maximum absorbance for this compound, and mass spectrometry for identification and confirmation of degradation products.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion: A Framework for Understanding and Application

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility and stability of this compound. While direct experimental data remains to be extensively published, the principles and protocols outlined herein, grounded in the established behavior of its constituent functional groups and international regulatory guidelines, offer a robust starting point for any researcher or developer working with this promising molecule. By following the detailed methodologies for solubility and stability assessment, scientists can generate the critical data needed to unlock the full potential of this compound in their respective fields.

References

-

ICH, Q1B Photostability Testing of New Active Substances and Medicinal Products, European Medicines Agency, 1996. URL: [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. URL: [Link]

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, European Medicines Agency, 2003. URL: [Link]

-

ICH, Q1A(R2) Guideline, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. URL: [Link]

-

Liu, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2021111118. URL: [Link]

-

Faustino, P. J., & J. W. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-47. URL: [Link]

-

ResearchGate, Boronic acid with high oxidative stability and utility in biological contexts. URL: [Link]

-

Zhang, Y., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 12(3), 1149-1157. URL: [Link]

-

World Health Organization. (2018). Annex 4: WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-second report (No. WHO Technical Report Series, No. 1010). World Health Organization. URL: [Link]

-

Wikipedia, Phenylboronic acid. URL: [Link]

-

Frederick, C. B., & Reynolds, C. H. (1989). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Toxicology letters, 47(3), 241-247. URL: [Link]

-

Moharram, M. A., & Allam, M. A. (2007). Study of the interaction of poly(acrylic acid) and poly(acrylic acid-poly acrylamide) complex with bone powders and hydroxyapatite by using TGA and DSC. Journal of applied polymer science, 105(6), 3329-3337. URL: [Link]

-

PubChem, 3-Acrylamidophenylboronic acid. URL: [Link]

-

ResearchGate, Heats of polymerization of acrylic acid and derivatives. URL: [Link]

-

ResearchGate, DSC Thermograms of acrylic acid, (A), CMC (B), ACV (C), unloaded... URL: [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. URL: [Link]

-

Gilar, M., & Jaworska, J. (2021). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Molecules, 26(11), 3237. URL: [Link]

-

Frederick, C. B., & Reynolds, C. H. (1989). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Toxicology letters, 47(3), 241-247. URL: [Link]

-

KNAUER, Determination and quantification of acrylic acid derivatives. URL: [Link]

-

Zhang, Q., et al. (2018). UPLC-MS/MS method for the determination of acrylic acid in tap water. Water Science and Technology: Water Supply, 18(6), 2231-2238. URL: [Link]

-

Waters Corporation, UPLC Columns and Consumables. URL: [Link]

-

Du, F., et al. (2011). pH-Triggered reversible morphological inversion of orthogonally-addressable poly(3-acrylamidophenylboronic acid)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles. Journal of the American Chemical Society, 133(43), 17454-17463. URL: [Link]

-

Hemalatha, P., et al. (2014). Reactivity Ratios of N-Vinylpyrrolidone-Acrylic Acid Copolymer. American Journal of Polymer Science, 4(1), 16-23. URL: [Link]

-

Theato, P., & Zentel, R. (2014). Thiol-reactive functional poly(meth)acrylates: multicomponent monomer synthesis, RAFT (co)polymerization and highly efficient thiol–para-fluoro postpolymerization modification. Polymer Chemistry, 5(13), 4059-4068. URL: [Link]

-

Waters Corporation, HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. URL: [Link]

-

Baoji Guokang Bio-Technology Co., Ltd., this compound. URL: [Link]

-

PubChem, Acrylic Acid. URL: [Link]

-

Wikipedia, Acrylic acid. URL: [Link]

-

ResearchGate, Solubility of the Co-PIs in organic solvents. URL: [Link]

-

Babiano, F., et al. (2019). Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. Polymers, 11(12), 1999. URL: [Link]

-

Beuermann, S., & Buback, M. (2002). Propagation Kinetics of Acrylic and Methacrylic Acid in Water and Organic Solvents Studied by Pulsed-Laser Polymerization. Macromolecular Chemistry and Physics, 203(10-11), 1475-1483. URL: [Link]

-

ResearchGate, Stability study of polyacrylic acid films plasma-polymerized on polypropylene substrates at medium pressure. URL: [Link]

-

ResearchGate, Solvent-, ion- and pH-specific swelling of poly(2-acrylamido-2-methylpropane sulfonic acid) superabsorbing gels. URL: [Link]

-

Synthomer, ACRYLIC ACID - STABILIZED - PURE. URL: [Link]

-

ResearchGate, Acrylic acid formation reactions from partial oxidation of propylene. URL: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. (E)-3-(3-boronophenyl)acrylic acid | 843662-48-6 [sigmaaldrich.com]

- 3. Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. pH-Triggered reversible morphological inversion of orthogonally-addressable poly(3-acrylamidophenylboronic acid)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fdm-makers.com [fdm-makers.com]

- 8. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]

- 10. ema.europa.eu [ema.europa.eu]

The Genesis of a Versatile Molecular Tool: Discovery and First Synthesis of 3-(3-Boronophenyl)acrylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Boronic Acids in Biomedical Science

The story of 3-(3-Boronophenyl)acrylic acid is intrinsically linked to the rise of boronic acids as a pivotal class of compounds in medicinal chemistry and chemical biology.[1][2] Boronic acids, characterized by a carbon-boron bond with two hydroxyl groups attached to the boron atom, possess a unique electronic structure. The boron atom, with its vacant p-orbital, acts as a Lewis acid, enabling reversible covalent interactions with diols, a functionality prevalent in many biological molecules such as sugars and the active sites of certain enzymes.[2] This singular property has propelled the exploration of boronic acids as inhibitors for a variety of enzymes, including serine proteases and, more recently, β-lactamases, which are responsible for antibiotic resistance.[3][4][5][6]

The discovery and development of this compound was not a serendipitous event but rather a targeted effort within the broader quest for novel enzyme inhibitors. Its structure, combining a phenylboronic acid moiety with an acrylic acid linker, suggests a design aimed at interacting with specific enzyme active sites, where the boronic acid can act as a warhead and the acrylic acid tail can provide additional binding interactions or modulate physicochemical properties. This guide delves into the initial discovery and the first reported synthesis of this important research chemical, providing a detailed technical overview for scientists engaged in drug discovery and development.

The Rationale for Discovery: Targeting Enzymes to Combat Disease

While a single, seminal publication detailing the absolute first synthesis of this compound remains elusive in the public domain, its emergence in the scientific literature is closely associated with the search for inhibitors of key bacterial enzymes. The structural features of this compound make it a compelling candidate for an inhibitor of enzymes such as 3-dehydroquinate synthase (DHQ synthase) and β-lactamases.

DHQ synthase is a crucial enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but absent in mammals.[7] This makes the shikimate pathway an attractive target for the development of novel antimicrobial agents. The design of inhibitors for DHQ synthase often involves mimicking the substrate or transition state of the reaction it catalyzes. It is plausible that this compound was conceived as a potential transition state analog, where the boronic acid could interact with key active site residues.

More prominently, the phenylboronic acid scaffold has been extensively investigated for the inhibition of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics like penicillin.[3][4][5][6] The boronic acid can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes, effectively neutralizing their activity.[5] The acrylic acid portion of this compound could potentially occupy the space normally taken by the side chain of the antibiotic, leading to enhanced binding affinity and specificity.

The First Synthesis: A Plausible Retrosynthetic Analysis and Methodologies

Based on established organometallic cross-coupling reactions, the first synthesis of this compound most likely utilized a palladium-catalyzed approach, such as the Suzuki-Miyaura coupling or the Heck reaction. These reactions are workhorses in modern organic synthesis for the formation of carbon-carbon bonds.[8][9][10]

Plausible Synthetic Routes:

A logical retrosynthetic analysis of this compound points to two primary disconnection strategies:

-

Suzuki-Miyaura Coupling: Disconnection of the aryl-vinyl bond suggests a coupling between a boronic acid (or its ester) and a vinyl halide. A likely forward synthesis would involve the reaction of 3-bromocinnamic acid (or its ester) with a diboron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base.[8][11][12]

-

Heck Reaction: Alternatively, disconnecting the same bond from the perspective of a Heck reaction would involve coupling an aryl halide with an alkene. In this case, 3-bromophenylboronic acid (or its protected form) could be reacted with acrylic acid or an acrylate ester in the presence of a palladium catalyst and a base.[9][13][14][15]

The following sections will detail a likely and well-documented synthetic protocol based on the Suzuki-Miyaura coupling, a highly efficient and versatile method for such transformations.

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling Approach

This protocol is a representative synthesis based on established literature procedures for similar compounds.

Reaction Scheme:

Sources

- 1. Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry | MDPI [mdpi.com]

- 4. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitor Ionization as a Determinant of Binding to 3-Dehydroquinate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Miyaura Borylation Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. odinity.com [odinity.com]

- 15. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

An In-depth Technical Guide to 3-(2-Carboxyvinyl)benzeneboronic Acid (CAS: 216144-91-1)

Foreword: The Strategic Utility of a Bifunctional Reagent

In the landscape of modern medicinal chemistry, the efficiency of a synthetic route is paramount. Success is often dictated by the strategic selection of building blocks—reagents that introduce key structural motifs while providing a handle for subsequent, predictable transformations. 3-(2-Carboxyvinyl)benzeneboronic acid, CAS number 216144-91-1, represents a quintessential example of such a strategic intermediate. Possessing both a boronic acid and a vinyl carboxylic acid, this molecule offers two distinct points of reactivity, making it a valuable precursor in the synthesis of complex therapeutic agents. This guide provides an in-depth analysis of its properties, a proposed synthetic pathway, its core reactivity in palladium-catalyzed cross-coupling, and established protocols for its safe and effective handling.

Physicochemical and Structural Characteristics

3-(2-Carboxyvinyl)benzeneboronic acid is a white to off-white solid at room temperature. Its bifunctional nature—containing both a nucleophilic organoboron moiety and a Michael acceptor in the acrylic acid chain—governs its reactivity and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 216144-91-1 | [1][2] |

| Molecular Formula | C₉H₉BO₄ | [2] |

| Molecular Weight | 191.98 g/mol | [2] |

| IUPAC Name | (E)-3-(3-boronophenyl)prop-2-enoic acid | |

| Synonyms | 3-(2-Carboxyvinyl)phenylboronic acid, 3-Boronocinnamic acid | [1][3] |

| Melting Point | 218-221 °C | [3] |

| Boiling Point | 454.1 ± 47.0 °C (Predicted) | [3] |

| Appearance | White to off-white solid/powder | |

| Purity (Typical) | ≥95-97% |

Synthesis and Characterization

While 3-(2-carboxyvinyl)benzeneboronic acid is commercially available, a review of peer-reviewed literature does not reveal a definitive, published synthetic protocol. However, based on established organometallic transformations, a highly plausible synthetic route can be proposed. This pathway would logically commence from a readily available precursor, (E)-3-(3-bromophenyl)acrylic acid.

The proposed transformation is a palladium-catalyzed borylation reaction, a cornerstone of modern synthetic chemistry for converting aryl halides into arylboronic acids or their esters.

Proposed Synthetic Workflow

The conversion of the aryl bromide to the boronic acid can be achieved via a Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) as the boron source, followed by deprotection of the resulting boronate ester.

Mechanism Explained:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex. [4]2. Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center, displacing the halide. [4]3. Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. [5]

Applications in Drug Development

This reagent is not intended for direct therapeutic use; its value lies in its role as a key intermediate. Its structure is incorporated into larger molecules to modulate their properties and interactions with biological targets.

-

Pim-2 Kinase Inhibitors: Pim kinases are a family of serine/threonine kinases implicated in cell survival and proliferation pathways in various cancers. [1]3-(2-Carboxyvinyl)benzeneboronic acid serves as a precursor for building more complex molecules designed to fit into the ATP-binding pocket of these enzymes.

-

AmpC β-Lactamase Inhibitors: Bacterial resistance to β-lactam antibiotics is a major public health crisis, often mediated by β-lactamase enzymes like AmpC. Boronic acids can act as transition-state analog inhibitors, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site. The 3-(2-carboxyvinyl)phenyl moiety can be used to establish crucial interactions within the active site to enhance binding affinity and selectivity.

-

Other Therapeutic Areas: The compound is also cited as an intermediate for azaindoles with antibacterial activity and for inhibitors of malarial proteases, highlighting its versatility. [1]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a generalized, representative protocol for the Suzuki-Miyaura coupling of 3-(2-carboxyvinyl)benzeneboronic acid with an aryl bromide. This protocol is adapted from established methods for similar boronic acids and should be optimized for specific substrates. [6] Objective: To synthesize a biaryl acrylic acid derivative via palladium-catalyzed cross-coupling.

Materials:

-

3-(2-Carboxyvinyl)benzeneboronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equivalents)

-

Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq) and 3-(2-carboxyvinyl)benzeneboronic acid (1.2 eq).

-

Reagent Addition: Add potassium carbonate (2.0-3.0 eq).

-

Inerting: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq), to the flask. The mixture may change color.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed (typically 4-24 hours).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with water and transfer to a separatory funnel. c. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid. d. Extract the product into an organic solvent such as ethyl acetate (3x volumes). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to yield the final compound.

Safe Handling, Storage, and Disposal

Adherence to strict safety protocols is mandatory when handling 3-(2-carboxyvinyl)benzeneboronic acid. The information below is a synthesis of data from multiple safety data sheets (SDS).

Hazard Identification:

-

H315: Causes skin irritation (Category 2).

-

H319: Causes serious eye irritation (Category 2).

-

H335: May cause respiratory irritation (Category 3).

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. Work should be conducted in a well-ventilated area or a chemical fume hood.

First Aid Measures:

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.

Storage and Stability:

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere is recommended for long-term stability. * Stability: The compound is stable under normal storage conditions.

-

Incompatibilities: Avoid strong oxidizing agents.

Disposal:

-

Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. Dispose of contents/container to an approved waste disposal plant.

Conclusion

3-(2-Carboxyvinyl)benzeneboronic acid is a specialized yet highly valuable reagent for drug discovery and development. Its utility is not in its own biological activity, but in its capacity as a bifunctional building block, enabling the efficient construction of complex molecular architectures through robust and predictable reactions like the Suzuki-Miyaura coupling. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe implementation in the research laboratory.

References

-

Georganics. (n.d.). (E)-3-(3-Fluorophenyl)acrylic acid – general description and preparation. Retrieved January 3, 2026, from [Link]

- Hudnall, T. W., & Gabbaï, F. P. (n.d.).

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 3, 2026, from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 3, 2026, from [Link]

-

NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved January 3, 2026, from [Link]

- Powers, R. A., et al. (2022).

- Dreier, J., & D'Andrea, L. D. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters.

Sources

- 1. 3-(2-CARBOXYVINYL)BENZENEBORONIC ACID | 216144-91-1 [chemicalbook.com]

- 2. 3-(2-CARBOXYVINYL)BENZENEBORONIC ACID | CAS: 216144-91-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Bifunctional Nature of 3-(3-Boronophenyl)acrylic Acid: A Molecule of Duality for Advanced Applications

Executive Summary

In the landscape of chemical biology and drug discovery, molecules that possess multiple, distinct functionalities offer a versatile toolkit for probing complex biological systems and designing novel therapeutics. 3-(3-Boronophenyl)acrylic acid (3,3-BPAA) stands out as a paradigm of such a bifunctional molecule. It elegantly combines two chemically orthogonal reactive centers within a compact scaffold: a phenylboronic acid (PBA) group, which forms reversible covalent bonds with 1,2- and 1,3-diols, and an acrylic acid moiety, which acts as a Michael acceptor for irreversible covalent modification of nucleophiles like thiols. This guide provides an in-depth exploration of this dual nature, detailing the underlying chemical principles of each functional group and illustrating how their synergy can be harnessed for applications ranging from targeted covalent inhibition to the development of responsive biomaterials.

Introduction: The Power of Bifunctionality

The design of small molecules capable of mediating complex biological events has evolved significantly. While traditional pharmacology often focused on molecules with a single mode of action, the field is increasingly embracing bifunctional and heterobifunctional molecules that can simultaneously engage multiple targets or possess orthogonal functionalities.[1][2] These "two-headed" molecules can induce protein dimerization, target proteins for degradation (as with PROTACs), or act as molecular glues, opening up therapeutic strategies against previously "undruggable" targets.[3][4][5]

This compound emerges within this context as a molecule of fundamental interest. Its architecture is deceptively simple, yet it houses two of the most useful functional groups in modern chemical biology. This guide will dissect the unique attributes of 3,3-BPAA, presenting it as a versatile building block and a powerful tool for researchers, scientists, and drug development professionals.

Molecular Architecture: A Tale of Two Moieties

The unique capabilities of 3,3-BPAA are rooted in the distinct and separable reactivity of its two core functional groups.

Figure 1: Chemical structure of 3,3-BPAA highlighting its two key functional moieties.

The Phenylboronic Acid (PBA) Moiety: The Reversible "Sensor"

The boronic acid group is a Lewis acid characterized by an empty p-orbital on the boron atom.[6] This electronic feature is central to its most valued property: the ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found in saccharides (e.g., glucose), glycoproteins, and certain catechols.[7][8]

The reaction proceeds via the formation of a five- or six-membered cyclic boronate ester.[6] The stability of this complex is highly dependent on pH. Boronic acids are typically weak acids; for binding to occur efficiently, the boronic acid must be in its trigonal planar form, while the diol attacks. The resulting tetrahedral boronate ester is negatively charged and more stable at a pH above the pKa of the boronic acid.[7][9] This pH-dependent, reversible interaction makes the PBA moiety an excellent "sensor" or "targeting" group for diol-containing biomolecules.[10]

Figure 3: Irreversible Michael addition of a cysteine thiol to the acrylic acid moiety of 3,3-BPAA.

Summary of Functional Group Properties

| Feature | Phenylboronic Acid Moiety | Acrylic Acid Moiety |

| Reaction Type | Reversible Covalent Esterification | Irreversible Covalent Michael Addition |

| Primary Target | 1,2- or 1,3-Diols (e.g., saccharides) | Soft Nucleophiles (e.g., Thiols) |

| Key Condition | pH-dependent (optimal near or above pKa) | pH > pKa of nucleophile (e.g., thiolate) |

| Bond Formed | Boronate Ester | Thioether |

| Role | Targeting, Sensing, Reversible Cross-linking | Covalent Inhibition, Permanent Labeling |

The Duality in Action: Bifunctional Applications

The true power of 3,3-BPAA lies in the ability to leverage both functionalities, either sequentially or simultaneously, to achieve sophisticated goals in chemical biology and materials science.

Application I: Targeted Covalent Probes

A significant challenge in drug discovery is achieving selectivity for a target protein. 3,3-BPAA provides a blueprint for a "targeting-then-binding" approach.

-

Targeting: The PBA moiety can first act as a reversible "homing device," increasing the local concentration of the molecule near a target protein that is glycosylated (contains sugar diols) or is situated near a diol-rich environment like the cell surface glycocalyx. [10]2. Binding: Once localized, the acrylic acid "warhead" is positioned to react with a nearby cysteine residue on the protein of interest, forming a permanent covalent bond.

This two-stage mechanism can dramatically enhance the selectivity and potency of a covalent inhibitor, as the initial reversible binding event ensures the reactive group is delivered preferentially to the intended target.

Figure 4: Workflow for using 3,3-BPAA as a targeted covalent probe.

Application II: Glucose-Responsive Hydrogels for Drug Delivery

In materials science, the dual nature of 3,3-BPAA can be used to create "smart" hydrogels. Polymers can be synthesized incorporating 3,3-BPAA as a monomer. [11]

-

Cross-linking: The acrylic acid group allows the monomer to be readily incorporated into a polymer backbone via standard polymerization techniques.

-

Responsive Behavior: The pendant PBA groups can then form reversible cross-links with a diol-containing polymer (like polyvinyl alcohol). This creates a stable hydrogel.

When this hydrogel is exposed to a high concentration of free glucose, the glucose competes for binding to the PBA sites, displacing the polymer cross-links. [12]This causes the hydrogel to swell or dissolve, releasing an encapsulated drug. This mechanism is the basis for self-regulating insulin delivery systems that release insulin only when blood sugar is high.

Experimental Protocols & Methodologies

To harness the potential of 3,3-BPAA, researchers must be able to quantify the interactions of each of its functional moieties. The following protocols provide a framework for these assessments.

Protocol: Assessing Diol Binding via Competitive Fluorescence Assay

This protocol uses a fluorescent diol, Alizarin Red S (ARS), to determine the binding affinity of 3,3-BPAA for a non-fluorescent diol of interest (e.g., glucose) through competition. [8] Objective: To determine the dissociation constant (Kd) of the 3,3-BPAA-diol complex.

Materials:

-

This compound (3,3-BPAA)

-

Alizarin Red S (ARS)

-

Diol of interest (e.g., D-Glucose)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescence spectrophotometer

Methodology:

-

Prepare Stock Solutions: Create concentrated stock solutions of 3,3-BPAA, ARS, and the diol in PBS.

-

Determine ARS-BPAA Binding:

-

In a cuvette, add a fixed concentration of ARS (e.g., 5 µM) in PBS.

-

Titrate increasing concentrations of 3,3-BPAA into the cuvette.

-

After each addition, mix and record the fluorescence intensity (e.g., Ex: 460 nm, Em: 600 nm). Binding of 3,3-BPAA to ARS will cause a significant increase in fluorescence.

-

Plot fluorescence intensity vs. 3,3-BPAA concentration and fit the data to a binding isotherm to calculate the affinity of 3,3-BPAA for ARS.

-

-

Perform Competitive Assay:

-

Create a solution containing fixed concentrations of both ARS and 3,3-BPAA, chosen to give a high fluorescence signal (e.g., 80% saturation).

-

Titrate increasing concentrations of the non-fluorescent diol of interest (e.g., glucose) into this solution.

-

Record the decrease in fluorescence after each addition as the diol displaces ARS from the boronic acid.

-

-

Data Analysis: Plot the change in fluorescence against the concentration of the competitor diol. Use this data, along with the known affinity for ARS, to calculate the dissociation constant (Kd) for the 3,3-BPAA-diol complex.

Protocol: Monitoring Covalent Modification of a Thiol

This protocol uses mass spectrometry to confirm the covalent modification of a model thiol-containing peptide (e.g., glutathione, GSH) by the acrylic acid moiety of 3,3-BPAA.

Objective: To verify the formation of a covalent adduct and monitor the reaction over time.

Materials:

-

This compound (3,3-BPAA)

-

Glutathione (GSH) or other thiol-containing peptide

-

Ammonium bicarbonate buffer (50 mM, pH 8.0)

-

LC-MS system (e.g., ESI-Q-TOF)

Methodology:

-

Prepare Reaction Mixture:

-

In a microcentrifuge tube, combine the thiol peptide (e.g., 100 µM final concentration) and 3,3-BPAA (e.g., 200 µM final concentration) in the reaction buffer. A slight excess of the modifying agent is typical.

-

Prepare a control sample containing only the peptide in buffer.

-

-

Incubate: Allow the reaction to proceed at room temperature. Take time points (e.g., t=0, 15 min, 60 min, 4 hr) by quenching the reaction (e.g., by adding formic acid to 1% final concentration).

-

LC-MS Analysis:

-

Inject a small volume of each quenched time point onto the LC-MS system.

-

Use a reverse-phase C18 column to separate the unmodified peptide from the modified adduct.

-

Monitor the total ion chromatogram and extract the mass spectra for the peptide peaks.

-

-

Data Analysis:

-

Determine the theoretical mass of the starting peptide and the expected mass of the adduct (Mass of Peptide + Mass of 3,3-BPAA). The molecular weight of 3,3-BPAA is 191.98 g/mol . [13] * Compare the experimental masses from the mass spectra to the theoretical values to confirm adduct formation.

-

Quantify the peak areas of the unmodified peptide and the adduct at each time point to determine the reaction kinetics.

-

Future Perspectives & Conclusion

This compound is more than a simple chemical; it is a powerful demonstration of how orthogonal functionalities can be integrated to create sophisticated molecular tools. The principles embodied in its structure are actively being explored in numerous advanced applications:

-

Next-Generation PROTACs: Bifunctional linkers incorporating boronic acids could be used to target glycoproteins for degradation.

-

Activity-Based Probes: Probes that only become reactive after a specific enzymatic event unmasks a diol could be designed for highly specific cellular imaging.

-

Self-Healing Materials: The reversible nature of the boronate ester bond can be used to create materials that can repair themselves after damage. [8] In conclusion, the dual reactivity of this compound provides a rich platform for innovation. By understanding and exploiting the distinct yet complementary nature of its boronic acid "sensor" and acrylic acid "warhead," researchers and drug developers are well-equipped to design the next generation of targeted therapeutics, responsive materials, and precision chemical probes.

References

- Corson, T. W., et al. (2008). Design and applications of bifunctional small molecules: Why two heads are better than one. Vertex AI Search.

-

Thrasher, K. S., et al. (2018). Structure-Reactivity Relationships in Boronic Acid-Diol Complexation. ACS Omega. [Link]

-

Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. ACS Publications. [Link]

-

Thrasher, K. S., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]

-

Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron. [Link]

-

Corson, T. W., et al. (2008). Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One. ResearchGate. [Link]

-

Conti, M., et al. (2020). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. University of Manchester Research Explorer. [Link]

-

Jayarathna, L., et al. (2014). On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Publishing. [Link]

-

Boyd, M. J., et al. (2021). Design and Applications of Bifunctional Small Molecules in Biology. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

-

Lowe, A. B. (2010). Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community. [Link]

-

Grala, A., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. [Link]

-

Liu, J., et al. (2016). Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. PubMed. [Link]

-

Nair, D. P., et al. (2013). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. ResearchGate. [Link]

-

PubChem. 3-Acrylamidophenylboronic acid. PubChem. [Link]

-

Zhang, Z., et al. (2011). Synthesis and development of poly(N-hydroxyethyl acrylamide)-ran-3-acrylamidophenylboronic acid polymer fluid for potential application in affinity sensing of glucose. PubMed. [Link]

-

Sari, Y., et al. (2023). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PubMed Central. [Link]

-

Ma, R., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PubMed Central. [Link]

Sources

- 1. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Applications of Bifunctional Small Molecules in Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overview of Heterobifunctional Small Molecule Therapeutic Strategies | Biopharma PEG [biochempeg.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Structure-Reactivity Relationships in Boronic Acid-Diol Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation | Semantic Scholar [semanticscholar.org]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. Synthesis and development of poly(N-hydroxyethyl acrylamide)-ran-3-acrylamidophenylboronic acid polymer fluid for potential application in affinity sensing of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemscene.com [chemscene.com]

Navigating the Chemical Crossroads: A Technical Guide to the

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acrylic acid - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. satelliteinter.com [satelliteinter.com]

- 13. chemcess.com [chemcess.com]

- 14. echemi.com [echemi.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Free-Radical Polymerization of Acrylic Acid under Extreme Reaction Conditions Mimicking Deep-Sea Hydrothermal Vents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

A Comprehensive Guide to Emerging Research Frontiers for Phenylboronic Acid Derivatives

Preamble: The Versatile Boron-Carbon Bond and Its Expanding Role in Science